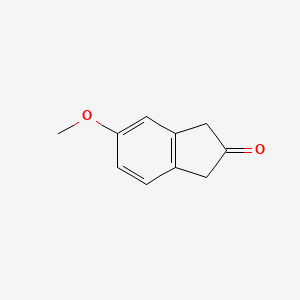

5-methoxy-1H-inden-2(3H)-one

Description

Contextual Significance of Indenone Scaffolds in Organic and Medicinal Chemistry

The indenone scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a cyclopentenone ring, is a significant structural motif in the fields of organic and medicinal chemistry. rsc.orgontosight.ai These structures are considered rigid analogues of chalcones, incorporating an α,β-unsaturated ketone system within a five-membered ring. rsc.orgrsc.orgresearchgate.net This structural feature imparts a planarity that allows for effective electronic communication across the molecule. rsc.org

Indenone derivatives have been explored for a wide range of biological activities, making them attractive frameworks for drug discovery. ontosight.ai Research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai Furthermore, the indanone nucleus has shown promise in the development of treatments for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. nih.gov The successful development of the drug Donepezil, which is derived from an indanone structure, for the treatment of Alzheimer's disease has particularly spurred interest in this class of compounds. nih.gov The diverse pharmacological properties of indenone derivatives stem from their ability to interact with various biological targets, including enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE). rsc.orgnih.gov

The versatility of the indenone scaffold also extends to its use as a building block in the synthesis of more complex molecules and materials. lookchem.com Their inherent reactivity allows for a variety of chemical modifications, enabling the creation of diverse molecular architectures with tailored properties.

Overview of 5-methoxy-1H-inden-2(3H)-one's Role as a Synthetic Intermediate

This compound, with its characteristic indenone core and a methoxy (B1213986) substituent at the 5-position, serves as a valuable synthetic intermediate in organic chemistry. lookchem.com Its structure presents multiple reactive sites that can be strategically manipulated to construct more elaborate molecules.

One notable application of this compound is in the synthesis of various biologically active molecules. For instance, it is a precursor in the preparation of derivatives investigated for their potential in treating neurological conditions. nih.gov Specifically, it has been used to synthesize 2-benzylidene-1-indanone (B110557) derivatives that act as antagonists for adenosine (B11128) A1 and A2A receptors. nih.gov Furthermore, it has been a key starting material for creating novel photoisomerizable dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are targets in the treatment of Alzheimer's disease. researchgate.netmdpi.com

The synthesis of these complex derivatives often involves reactions such as aldol (B89426) condensation, where the ketone functionality of this compound reacts with various aldehydes to form benzylidene-indanone structures. rsc.orgnih.gov The methoxy group on the aromatic ring can influence the reactivity and electronic properties of the resulting molecules. rsc.org

Beyond medicinal chemistry, this compound is also utilized in the synthesis of other complex organic structures. For example, it has been employed in the synthesis of (±)-brazilin, a natural product, through a process involving regioselective cyclization. ucsb.edu This highlights the utility of this indenone derivative in accessing intricate molecular frameworks.

Below is a data table summarizing some key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.19 g/mol |

| Boiling Point | 299.473 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 142.856 °C |

Note: The data in this table is compiled from various sources. lookchem.comchemsrc.com

Research Trajectory and Current Perspectives on this compound

The research trajectory of this compound has evolved from its fundamental synthesis and characterization to its application as a key building block in the development of sophisticated and biologically active compounds. Early research likely focused on establishing efficient synthetic routes to this and related indenone structures. google.comiyte.edu.tr

More recently, the focus has shifted significantly towards its utility in medicinal chemistry. A major area of current research involves the use of this compound as a scaffold for developing multi-target-directed ligands (MTDLs). researchgate.net This approach aims to design single molecules that can interact with multiple biological targets implicated in a particular disease, which is a promising strategy for treating complex multifactorial conditions like neurodegenerative diseases. researchgate.netmdpi.com

A notable recent development is the investigation of photoisomerizable derivatives of this compound. researchgate.netmdpi.com These "photoswitches" can change their shape and, consequently, their biological activity in response to light. researchgate.net This opens up the possibility of developing drugs with spatiotemporal control, a concept known as photopharmacology. researchgate.net

Current perspectives also include the exploration of this indenone derivative in the synthesis of ligands for misfolded proteins, such as α-synuclein, which is associated with Parkinson's disease. nih.gov The rigid and planar nature of the indenone core is believed to contribute to its binding affinity for such protein aggregates. nih.gov

The ongoing research on this compound and its derivatives underscores its continued importance as a versatile platform for discovering new therapeutic agents and exploring novel concepts in drug design.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJHHLKVOTTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508230 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-89-3 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1h Inden 2 3h One

Historical and Contemporary Approaches to Indenone Synthesis

The construction of the indenone core is a central theme in organic synthesis due to its presence in various natural products and functional materials. rsc.orgmdpi.com Methodologies range from traditional intramolecular cyclizations to advanced transition-metal-catalyzed reactions.

Intramolecular cyclization remains a cornerstone for synthesizing indenone frameworks. These reactions involve the formation of the five-membered ring from a suitably functionalized aromatic precursor.

Acid-Catalyzed Cyclization: A common approach involves the intramolecular Friedel–Crafts acylation. For instance, substituted phenylpropionic acids can be converted to their corresponding acid chlorides, which then undergo intramolecular acylation in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield indanones. nih.gov Similarly, trifluoromethanesulfonic acid (TFSA) has been used to quantitatively cyclize certain esters into the corresponding indanone. nih.gov

Metal-Free Cyclization: Modern methods have explored metal-free conditions. One strategy involves the HCl-mediated, water-assisted intramolecular cyclization of 2-alkynylarylketones. rsc.org This reaction proceeds through a proposed isobenzofuranium intermediate and tolerates a wide range of functional groups, producing indenones in moderate to excellent yields. rsc.org Another transition-metal-free approach describes the reaction of ortho-alkynylaldehydes with primary amines, mediated by potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), to form functionalized amino-indenones. bohrium.com

Radical Cyclization: Oxidative radical cascade cyclization of alkynes has emerged as a versatile strategy for constructing complex molecules. mdpi.com For example, an alkyl radical initiated 5-exo-trig cyclization of biaryl ynones with 1,4-dihydropyridines can selectively synthesize indenones. mdpi.com

Gold-Catalyzed Cyclization: Gold catalysts have shown unique reactivity in activating alkynes. An efficient intramolecular cyclization of substituted 1,5-diynes using a gold catalyst can produce indenone derivatives in moderate to excellent yields under mild conditions. researchgate.net

Rhodium-catalyzed reactions have become powerful tools for constructing indenone and indanone skeletons. These methods often involve the coupling of multiple components in a single pot.

A key strategy is the rhodium(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids. capes.gov.brnih.gov This reaction incorporates a carbonyl group, often from carbon monoxide (CO) gas, to form the indenone structure. To avoid the use of toxic CO gas, paraformaldehyde has been developed as an alternative carbonyl source. organic-chemistry.orgresearchgate.net The catalytic cycle is thought to involve the decarbonylation of formaldehyde (B43269) by one rhodium complex and the subsequent carbonylation of the alkyne by another. researchgate.net

The reaction of alkynes with arylboronic acids under a CO atmosphere can also yield α,β-unsaturated ketones. thieme-connect.com The process is highly regioselective for various nonsymmetrical alkynes. thieme-connect.com When applied to specific substrates, this methodology can be directed toward the formation of indanones. iyte.edu.tr For example, the reaction of norbornene with 2-bromophenylboronic acids under a CO atmosphere gives the corresponding indanone derivative. capes.gov.brnih.gov

The general mechanism for the rhodium-catalyzed carbonylative cyclization to form indenones involves key steps such as the addition of an arylrhodium(I) species to an alkyne, followed by the oxidative addition of a C-Br bond on the adjacent phenyl ring. capes.gov.brnih.gov

Achieving regioselectivity is crucial when synthesizing asymmetrically substituted indenones like 5-methoxy-1H-inden-2(3H)-one. Several catalytic systems offer excellent control over the position of substituents.

Palladium-Catalyzed Annulation: A one-pot synthesis involving the palladium-catalyzed annulation of ortho-halobenzaldehydes with internal alkynes has been developed. dntb.gov.ua This protocol proceeds in water and shows excellent regioselectivity with unsymmetrical alkylarylacetylenes. dntb.gov.ua

Nickel-Catalyzed Larock Annulations: A highly effective method for producing a wide range of indenones involves the nickel-catalyzed Larock annulation of substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes. rsc.org This catalytic system proceeds via a redox-neutral arylation and provides indenone products in high yields with excellent regioselectivity. rsc.org

Rhodium-Catalyzed C-H Insertion: In a synthesis targeting a related indanone, a regioselective dirhodium-catalyzed aryl C-H insertion was employed. ucsb.edunih.gov Treatment of a specific diazoketone precursor with rhodium acetate (B1210297) led to the exclusive formation of one regioisomer over another, demonstrating the directing effect of substituents on the aromatic ring. ucsb.edunih.gov Specifically, the cyclization of a diazoketone derived from 2-(3-hydroxyphenyl)acetic acid with rhodium acetate surprisingly furnished the more sterically congested 4-hydroxy-1H-inden-2(3H)-one, while the corresponding 3-(methoxymethoxy)phenyl derivative cyclized to give the 5-(methoxymethoxy)-1H-inden-2(3H)-one, highlighting the sensitive electronic and steric control. ucsb.edu

The table below summarizes various catalytic approaches to indenone synthesis, highlighting the catalyst, substrates, and outcomes.

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Nickel | 2-Formylphenyl trifluoromethanesulfonate, Alkynes | Substituted Indenones | High yields, Excellent regioselectivity | rsc.org |

| Palladium | ortho-Halobenzaldehydes, Internal Alkynes | Functionalized Indenones | Excellent regioselectivity, Uses water as solvent | dntb.gov.ua |

| Rhodium(I) | Alkynes, 2-Bromophenylboronic Acids, CO | Indenones | Carbonylative cyclization | capes.gov.brnih.gov |

| Rhodium Acetate | Diazoketones | Indanones | Regioselective C-H insertion | ucsb.edunih.gov |

| HCl (Metal-free) | 2-Alkynylarylketones | Functionalized Indenones | Water-assisted, Tolerates various functional groups | rsc.org |

Precursors and Starting Materials for this compound Synthesis

The choice of starting material is fundamental to the successful synthesis of this compound, as the precursor must contain the methoxy-substituted benzene (B151609) ring that will become part of the final indanone structure.

3-Methoxyphenylacetic acid is a logical and common precursor for the synthesis of 5-methoxy-substituted indanones. hmdb.ca The structure of this acid contains the required carbon framework and the methoxy (B1213986) group at the meta position, which corresponds to the 5-position in the target indanone after cyclization. A typical synthetic sequence involves an intramolecular Friedel-Crafts-type reaction where the carboxylic acid group is first activated (e.g., as an acyl chloride) and then cyclizes to form the five-membered ketone ring.

While 3-methoxyphenylacetic acid is a direct precursor, derivatives of other isomers like 4-hydroxyphenylacetic acid can also be used to construct the core indanone skeleton, although this may require additional steps such as protection or modification of the hydroxyl group. nih.govchemicalbook.com

In one synthetic approach toward a related natural product, 2-(3-hydroxyphenyl)acetic acid, an isomer of the title precursor, was used to generate an indanone. ucsb.edunih.gov The synthesis proceeded by converting the acid into a diazoketone. Subsequent treatment with a rhodium catalyst induced an intramolecular C-H insertion to form the indanone ring. ucsb.edunih.gov A similar strategy could be envisioned starting from 4-hydroxyphenylacetic acid, where the hydroxyl group would first be methylated to a methoxy group. The resulting 4-methoxyphenylacetic acid could then be converted to a diazoketone and cyclized. However, the regiochemical outcome of the cyclization would be critical.

For example, studies have shown that cyclization of a diazoketone derived from 4-hydroxyphenylacetic acid using rhodium acetate gave a low yield (28%) of the desired indanone skeleton, suggesting that the reaction is less efficient without an appropriately positioned and protected oxygen substituent to direct the cyclization. ucsb.edunih.gov

The table below details the precursors discussed for the synthesis of the indenone skeleton.

| Precursor | Intermediate | Reaction Type | Target Skeleton | Reference |

| 3-Methoxyphenylacetic Acid | Acyl Chloride | Intramolecular Friedel-Crafts | 5-Methoxyindanone | |

| 2-(3-Hydroxyphenyl)acetic Acid | Diazoketone | Rhodium-catalyzed C-H insertion | 4-Hydroxy-1H-inden-2(3H)-one | ucsb.edunih.gov |

| 4-Hydroxyphenylacetic Acid | Diazoketone | Rhodium-catalyzed C-H insertion | Indanone Skeleton | ucsb.edunih.gov |

Role of 5-Methoxy-1-indanone (B147253) as a Precursor

5-Methoxy-1-indanone is a key starting material for the synthesis of this compound. thermofisher.comsigmaaldrich.comnih.gov This precursor possesses the foundational indanone skeleton which can be chemically modified to introduce the desired functionality at the 2-position.

One common approach involves the conversion of 5-methoxy-1-indanone to its corresponding cyanohydrin. This is achieved by reacting 5-methoxy-1-indanone with trimethylsilylcyanide in the presence of a Lewis acid catalyst, such as zinc iodide, aluminum trichloride, or boron trifluoride etherate. google.com The reaction is typically performed at elevated temperatures, ranging from 70 to 120 °C. google.com The resulting cyanohydrin can then undergo further transformations to yield the target indenone.

Another method involves the direct oxidation of the methylene (B1212753) group adjacent to the carbonyl in 5-methoxy-1-indanone. While direct oxidation can be challenging, various reagents and conditions can be explored to achieve this transformation.

Furthermore, 5-methoxy-1-indanone can be used to synthesize a range of derivatives. For instance, it can undergo condensation reactions with various aldehydes to form 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-ones. mdpi.comnih.gov These derivatives are of interest for their potential biological activities. mdpi.comnih.gov

Table 1: Selected Reactions and Derivatives of 5-Methoxy-1-indanone

| Reactant(s) | Reagent(s) | Product | Reference |

| 5-Methoxy-1-indanone | Trimethylsilylcyanide, Lewis Acid | 5-methoxy-1-indanone-cyanohydrin | google.com |

| 5-Methoxy-1-indanone, Aldehydes | Base | 2-Benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-ones | mdpi.comnih.gov |

Advanced Synthetic Transformations Leading to this compound and its Derivatives

The synthesis of this compound and its structurally complex derivatives often requires advanced synthetic methodologies. These include specialized chemical reactions, stereoselective approaches, and photochemical transformations.

The construction of complex molecules based on the this compound scaffold often involves multi-step reaction sequences. For example, a regioselective cyclization of a diazoketone derived from 3-(methoxymethoxy)phenylacetic acid using rhodium acetate as a catalyst can afford 5-(methoxymethoxy)-1H-inden-2(3H)-one in good yield. ucsb.edu This highlights the use of diazocarbonyl chemistry and transition-metal catalysis to build the indenone core.

Furthermore, derivatization of the indenone scaffold can lead to a variety of complex structures. For instance, copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes has been developed to synthesize 1-indanones with trifluoromethylated substituents. frontiersin.org While not directly producing this compound, this methodology demonstrates the potential for creating complex indenone derivatives.

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral indanone derivatives, which are important in medicinal chemistry. While specific examples for the direct enantioselective synthesis of this compound are not prevalent in the provided context, general strategies for asymmetric indanone synthesis are well-established.

For instance, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using chiral ligands like (R)-MonoPhos® has been successfully employed to synthesize chiral 3-aryl-1-indanones with high enantiomeric excess. nih.gov This approach could potentially be adapted for the synthesis of chiral derivatives of this compound by using appropriately substituted starting materials.

Photochemical reactions offer a unique and powerful tool for the synthesis of indanones and indenones. nih.govbeilstein-journals.org These reactions often proceed under mild conditions and can provide access to structures that are difficult to obtain through thermal methods. scientific.net

A key photochemical process in indanone synthesis is photoenolization. researchgate.net Irradiation of ortho-alkyl-substituted aromatic ketones can lead to the formation of a photoenol, which can then undergo cyclization to form an indanone. researchgate.net This strategy has been utilized in the preparation of substituted indan-1-ones. researchgate.net While a direct photochemical synthesis of this compound is not explicitly described, the principles of photoenolization could be applied to a suitable precursor.

Photochemical reactions have also been used in the synthesis of indenones from organometallic precursors. For example, the photochemical reaction of Fp-(2-thienoyl) and Fp-(2-furanoyl) (where Fp = dicarbonyl(η5-cyclopentadienyl)iron) with diphenylacetylene (B1204595) has been shown to produce thienyl and furanyl indenone isosteres. iyte.edu.tr

Chemical Reactivity and Transformations of 5 Methoxy 1h Inden 2 3h One

Carbonyl Functionality in 5-methoxy-1H-inden-2(3H)-one

The ketone group at the C-2 position is a site of rich chemical reactivity. Unlike its isomer, 5-methoxy-1-indanone (B147253), the carbonyl in this compound is not conjugated with the aromatic ring. This structural difference influences its electrophilicity and the reactivity of the adjacent α-carbons. The ketone is flanked by two methylene (B1212753) groups (C-1 and C-3), both of which possess acidic protons that can be removed to form an enolate, a key reactive intermediate.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols. The specific product depends on the alkyl or aryl group of the organometallic compound.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) followed by acidification yields a cyanohydrin, introducing a nitrile and a hydroxyl group at the C-2 position.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to convert the carbonyl group into a carbon-carbon double bond, yielding a methylene-indane derivative.

The presence of acidic α-hydrogens at the C-1 and C-3 positions allows this compound to undergo base- or acid-catalyzed condensation reactions through the formation of an enol or enolate intermediate.

Aldol (B89426) Condensation: In the presence of a base, the compound can act as a nucleophile and react with aldehydes or other ketones. For instance, reaction with an aldehyde like benzaldehyde would be expected to form a 1-benzylidene or 1,3-dibenzylidene derivative, depending on the stoichiometry and reaction conditions. While specific studies on this compound are limited, related structures like 1-indanones are well-documented to undergo Claisen-Schmidt condensation with various arylaldehydes. nih.gov

Mannich Reaction: The compound can participate in Mannich reactions with formaldehyde (B43269) and a primary or secondary amine to yield a Mannich base, which is a valuable synthetic intermediate.

The table below summarizes expected products from key condensation reactions.

| Reaction Type | Reagent Example | Expected Product Structure |

| Aldol Condensation | Benzaldehyde | 1-benzylidene-5-methoxy-1H-inden-2(3H)-one |

| Mannich Reaction | Formaldehyde, Dimethylamine | 1-((dimethylamino)methyl)-5-methoxy-1H-inden-2(3H)-one |

Note: The products listed are based on established principles of condensation reactions for ketones with α-hydrogens.

The carbonyl group of this compound can be reduced to a secondary alcohol, 5-methoxy-2,3-dihydro-1H-inden-2-ol. The choice of reducing agent determines the reaction conditions and selectivity.

Hydride Reductions: Standard hydride reducing agents are effective for this transformation. Sodium borohydride (NaBH₄) is a mild reagent that selectively reduces ketones and aldehydes, making it suitable for this conversion in alcoholic solvents. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions.

Catalytic Hydrogenation: The ketone can also be reduced to the corresponding alcohol via catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.

In some synthetic procedures involving related indanones, the formation of alcohol byproducts via reduction has been observed. acs.org

Aromatic Ring Reactivity of this compound

The benzene (B151609) ring of the indanone skeleton is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group. The outcome of these reactions is governed by the directing effects of the substituents.

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic rings. youtube.com In this process, an electrophile attacks the electron-rich benzene ring, replacing one of the aromatic protons. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the substitution pattern is controlled by the activating methoxy group and the deactivating alkyl portion of the fused ring system.

The methoxy (-OCH₃) group at the C-5 position exerts a powerful influence on the reactivity of the aromatic ring. It affects both the rate of reaction and the regioselectivity of the substitution.

Activating Nature: The methoxy group is a strong activating group. The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (a +R or +M effect). youtube.com This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than unsubstituted benzene.

Directing Effect: The methoxy group is an ortho, para-director. The resonance delocalization of its lone pairs increases the electron density specifically at the positions ortho and para to itself. In the case of this compound, the positions ortho to the methoxy group are C-4 and C-6. The para position is occupied by the fused cyclopentanone ring. Therefore, incoming electrophiles will be directed primarily to the C-4 and C-6 positions. Steric hindrance is generally minimal at these positions, allowing for substitution at either site.

The table below outlines the dual electronic effects of the methoxy substituent.

| Electronic Effect | Description | Impact on Reactivity |

| Resonance Effect | Donation of oxygen lone-pair electrons into the aromatic π-system. | Strongly activating; increases electron density at ortho and para positions. |

| Inductive Effect | Withdrawal of electron density from the ring through the C-O sigma bond due to oxygen's high electronegativity. | Weakly deactivating. |

| Overall Effect | The resonance effect strongly outweighs the inductive effect. | The ring is strongly activated, and substitution is directed to the ortho positions (C-4 and C-6). |

Transformations Involving the Indene (B144670) Scaffold

The indene core of this compound allows for a variety of transformations that modify the bicyclic structure. These reactions are crucial for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Key transformations include functionalization at the active methylene positions, modification of the carbonyl group, and more complex reactions that alter the ring structure itself.

The presence of the carbonyl group at the C2 position renders the adjacent C1 and C3 protons acidic and thus amenable to removal by a base. The resulting enolate is a key intermediate for acylation and alkylation reactions, allowing for the introduction of new carbon-carbon bonds at these positions. The indanone scaffold is also susceptible to oxidative reactions, particularly those that cleave the carbocyclic ring.

Acylation and Alkylation: Acylation of the indanone core can be achieved at the α-carbon. For instance, related 1-indanone (B140024) systems have been successfully acylated using reagents like dimethyl carbonate in the presence of a strong base such as sodium hydride (NaH). asianpubs.org This strategy introduces a methoxycarbonyl group at the active methylene position. asianpubs.org Similarly, alkylation can be performed to introduce various substituents. The reactivity of methoxy-substituted indanones in such transformations has been noted, indicating their compatibility with reaction conditions required for generating and reacting enolates. chemrxiv.org These reactions are fundamental in building more complex molecular architectures based on the indanone framework.

Oxidation: A significant oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction converts a cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. nih.govorganic-chemistry.org For this compound, this would result in the formation of a six-membered lactone, effectively cleaving the C1-C2 or C2-C3 bond within the five-membered ring. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org The presence of the methoxy group on the aromatic ring is generally compatible with this type of oxidation. researchgate.net

| Reaction Type | Reagents | Product Type | Key Transformation |

|---|---|---|---|

| Acylation | Dimethyl carbonate, NaH | β-keto ester | Addition of an acyl group at C1 or C3 |

| Alkylation | Alkyl halides, Base | α-alkylated ketone | Addition of an alkyl group at C1 or C3 |

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | Lactone | Oxygen insertion adjacent to the carbonyl, forming a cyclic ester |

The functional groups of this compound—namely the ketone and the methoxy group—can be chemically modified to tailor the molecule's properties. The carbonyl group is a particularly versatile handle for derivatization.

One common method for derivatizing ketones is through condensation reactions at the active methylene positions. For example, related 1-indanones undergo aldol-type condensation with benzaldehydes to form 2-benzylidene-1-indanone (B110557) derivatives. nih.gov Analogously, this compound could react with aldehydes or other electrophiles at the C1 and C3 positions to yield a variety of substituted indene derivatives.

The ketone itself can be targeted. Reaction with hydrazine or its derivatives can form the corresponding hydrazone, a common technique for characterizing carbonyl compounds. researchgate.net Furthermore, the methoxy group on the aromatic ring can potentially be cleaved using reagents like boron tribromide to yield the corresponding hydroxy-indanone, which can then be used for further functionalization, such as ether or ester formation.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Ketone (via α-methylene) | Aldol Condensation | Aldehydes, Base/Acid | α,β-Unsaturated Ketone |

| Ketone (Carbonyl) | Hydrazone Formation | Hydrazine derivatives | Hydrazone |

| Methoxy Group | Demethylation | BBr₃ | Phenolic Hydroxyl Group |

The indene scaffold can undergo reactions that lead to either the opening of the five-membered ring or a rearrangement of the bicyclic skeleton to form new structural motifs.

Ring-Opening Reactions: As discussed previously, the Baeyer-Villiger oxidation is a prime example of a ring-opening reaction, transforming the indanone into a six-membered lactone. wikipedia.orgorganic-chemistry.org Another method that can lead to the cleavage of the indene system is ozonolysis. Ozonolysis of the related compound, indene, results in the opening of the five-membered ring to yield homophthalaldehyde, a dialdehyde that can be cyclized in the presence of ammonia to synthesize isoquinolines. pharmaguideline.com While this specific reaction starts from indene rather than indanone, it illustrates a pathway for the cleavage of the indane ring system.

Rearrangement Reactions: The indanone skeleton can be induced to rearrange under certain conditions. A notable example is the Beckmann rearrangement, which transforms an oxime into an amide or lactam. The oxime of this compound could theoretically undergo this rearrangement. However, studies on the closely related 6-methoxyindanone oximes have shown that attempted Beckmann rearrangement under conventional conditions can lead to unexpected products, such as sulfonyloxy-indanones or dimeric structures, rather than the simple lactam. nih.gov This highlights the complex reactivity of this scaffold. Other rearrangements, such as the photochemical di-π-methane rearrangement and the Truce-Smiles rearrangement, have also been reported for derivatives of the indanone core, leading to highly complex polycyclic or arylated products. chemrxiv.orgnih.govacs.org These reactions provide pathways to novel and structurally diverse compounds that are not easily accessible through other means.

Derivatives and Analogs of 5 Methoxy 1h Inden 2 3h One

Structural Modifications and Their Research Implications

The indenone framework allows for targeted chemical changes that can significantly influence the molecule's properties and biological interactions.

The introduction or modification of alkoxy groups on the indenone ring system is a common strategy to modulate biological activity. Research has shown that both the position and the size of the alkoxy substituent are critical for the compound's function.

For instance, C5- and C6-alkoxy substituted 1-indanones have been synthesized and investigated as potential inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes linked to neurological disorders. beilstein-journals.org In a different context, studies on 2-benzylidene-1-indanone (B110557) derivatives, a class of anti-inflammatory agents, revealed that while larger alkoxy groups at certain positions could decrease activity, the presence of a three-carbon chain alkoxy group at the C-7 position was beneficial for inhibiting inflammatory cytokines. nih.gov

The reactivity of these compounds can also be influenced by alkoxy substitution. In photochemical studies, 4-methoxy- and 4-benzyloxy-substituted 1-indanones were found to be unreactive under specific UV irradiation conditions, whereas other derivatives proceeded through a cascade of reactions to form complex polycyclic products. acs.org This highlights how alkoxy groups can influence the electronic properties and subsequent reactivity of the indenone core.

Table 1: Research on Alkoxy-Substituted Indenones

| Research Area | Key Findings | Citations |

|---|---|---|

| Neuroenzyme Inhibition | C5- and C6-alkoxy substituted 1-indanones are potential inhibitors of MAO-A and MAO-B. | beilstein-journals.org |

| Anti-inflammatory Activity | Three-carbon chain alkoxy groups at the C-7 position of 2-benzylidene-1-indanones were beneficial for activity. | nih.gov |

| Photochemistry | 4-methoxy- and 4-benzyloxy-substituted 1-indanones were unreactive under certain photochemical conditions. | acs.org |

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the indenone structure is another key synthetic strategy. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthetically, halogenated 1-indanones can be prepared through methods like Friedel–Crafts cyclization, and it has been noted that the ring-closure reaction proceeds relatively easily even when the aromatic ring is deactivated by halogen atoms. beilstein-journals.orgnih.gov A significant application of halogenated indenones is their use as precursors for further functionalization. For example, 2,3-dichloro indenones serve as starting materials for the synthesis of 2-chloro-3-amino indenone derivatives. nih.gov

These 2-chloro-3-amino indenone derivatives have been screened for their ability to inhibit the DNA repair enzyme AlkB. nih.gov One particular compound from this class was identified as an effective inhibitor, demonstrating the potential of halogenated indenones in developing targeted therapeutic agents. nih.gov In photochemical research, a 4-chloro-substituted indanone was shown to undergo a three-photon cascade process to form a complex pentacyclic product, a reaction not observed in its non-halogenated counterparts under similar conditions. acs.org

Indanone chalcones are a prominent class of derivatives where an indanone core is hybridized with a chalcone (B49325) moiety (α,β-unsaturated ketone). This combination has yielded compounds with a broad spectrum of biological activities. These hybrids are typically synthesized via a Claisen-Schmidt condensation between an indanone and a substituted benzaldehyde. usm.my

Research into indanone-chalcone hybrids has been extensive, with findings demonstrating their potential in multiple therapeutic areas:

Enzyme Inhibition: A series of indanone-chalcone hybrids were designed as potent and highly selective inhibitors of human carboxylesterase 2A (hCES2A), an enzyme involved in drug metabolism. nih.gov One lead compound, B7, was identified as a promising candidate for developing agents to mitigate chemotherapy-induced diarrhea. nih.govresearchgate.net

Antiviral Activity: Certain indanone chalcone derivatives have shown good therapeutic and protective activities against the Tobacco Mosaic Virus (TMV), outperforming the commercial agent ningnanmycin (B12329754) in some tests. acs.orgnih.gov

Alzheimer's Disease: Multifunctional indanone-chalcone hybrids have been developed to target aspects of Alzheimer's disease by simultaneously inhibiting the aggregation of amyloid-beta (Aβ) plaques and the activity of monoamine oxidase B (MAO-B). sci-hub.se

Antibacterial and Anti-inflammatory Effects: Studies have also explored their use as antibacterial agents, with some hydrazone derivatives of indanone chalcones showing enhanced activity. academicjournals.org Furthermore, they have been investigated as anti-inflammatory agents for treating acute lung injury. nih.gov

Other Activities: Research has also pointed to potential applications as vasodilation agents and anticancer compounds. usm.myresearchgate.netdergipark.org.tr

Table 2: Biological Activities of Indanone-Chalcone Hybrids

| Biological Target/Application | Key Findings | Citations |

|---|---|---|

| hCES2A Inhibition | Potent and selective inhibitors developed. | nih.govresearchgate.net |

| Antiviral (TMV) | Showed superior therapeutic and protective activities compared to control. | acs.orgnih.gov |

| Alzheimer's Disease | Act as multifunctional agents inhibiting Aβ aggregation and MAO-B. | sci-hub.se |

| Antibacterial | Hydrazone derivatives showed notable activity against gram-negative bacteria. | academicjournals.org |

| Anti-inflammatory | Effective in inhibiting multiple inflammatory cytokines. | nih.gov |

| Vasodilation | Compounds with hydroxyl groups showed good vasodilation properties. | usm.myresearchgate.net |

Aminoindanes are a class of compounds characterized by an amine group attached to the indane skeleton. They have a significant relationship with indenones, as indenones frequently serve as the chemical precursors for their synthesis. A common synthetic pathway involves the conversion of the ketone group in an indanone to an oxime, which is subsequently reduced to form the corresponding amine. cdnsciencepub.com

For example, a patented method describes the synthesis of 2-aminoindane derivatives starting from a 5,6-disubstituted 1-indanone (B140024). google.com This process involves bromination, followed by a series of reactions to introduce the amino group. google.com This synthetic link is fundamental, positioning indenones as key intermediates in the production of many pharmacologically active aminoindanes. researchgate.net More directly, 2-chloro-3-amino indenone derivatives can be synthesized from 2,3-dichloro indenones through an addition-elimination reaction with amines. nih.gov

Aminoindanes themselves have been investigated for a wide range of biological activities, including as hallucinogens, central nervous system agents, and potential therapeutics. cdnsciencepub.com The properties of the final aminoindane are directly influenced by the substitution pattern of the precursor indenone.

Comparative Analysis with Related Indane and Indole (B1671886) Compounds

Comparing 5-methoxy-1H-inden-2(3H)-one with its analogs provides insight into how small structural changes can lead to vastly different chemical and biological profiles.

A direct and informative comparison can be made between this compound and its corresponding amine analog, 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride (also known as MEAI). nih.gov The only structural difference is the functional group at the 2-position of the indane ring: a ketone in the former and an amine hydrochloride in the latter. This single change transforms the molecule from a synthetic intermediate into a potent, biologically active compound.

Chemical Role: this compound is primarily a chemical building block. Its ketone group is a reactive site for nucleophilic attack, making it a valuable precursor for synthesizing more complex molecules, including the very aminoindane it is being compared to. cdnsciencepub.comgoogle.com

Biological Activity: In stark contrast, 5-methoxy-2,3-dihydro-1H-inden-2-amine (MEAI) is a psychoactive compound that has been investigated for significant therapeutic potential. acs.org Research in diet-induced obese mice has shown that MEAI can reverse weight gain, reduce fat mass, and improve key metabolic parameters. acs.org It was found to alleviate hyperglycemia, glucose intolerance, and hyperinsulinemia. acs.org Furthermore, MEAI administration helped to reduce the accumulation of lipids in the liver. acs.org These biological effects are attributed to the presence of the amino group, which allows the molecule to interact with neurochemical pathways, including those related to appetite and metabolism. acs.org

In essence, the conversion of the ketone in this compound to an amine completely shifts the compound's utility from a synthetic precursor to a bioactive agent with potential applications in treating obesity and metabolic syndrome.

Table 3: Comparison of Indenone vs. Aminoindane Analog

| Feature | This compound | 5-methoxy-2,3-dihydro-1H-inden-2-amine HCl (MEAI) |

|---|---|---|

| Functional Group at C2 | Ketone (=O) | Amine Hydrochloride (-NH₃⁺Cl⁻) |

| Primary Role | Synthetic intermediate/precursor | Bioactive agent/potential therapeutic |

| Key Biological Activity | Noted as a scaffold for active compounds | Antiobesity and improved metabolic parameters in animal models. acs.org |

Structural Analogs with Varying Substitution Patterns

Structural analogs of this compound have been synthesized and studied to explore the impact of different substituents on the indenone framework. These modifications can influence the molecule's chemical properties and biological activities.

Research into the synthesis of brazilin, a natural product, has led to the creation of related indanone skeletons. For instance, the cyclization of phenolic diazoketones has been shown to yield different isomers depending on the reaction conditions and the protecting groups used. One study demonstrated the formation of 4-hydroxy-1H-inden-2(3H)-one. ucsb.edu In a related pathway, the use of a methoxymethoxy protecting group resulted in the regioselective cyclization to afford 5-(methoxymethoxy)-1H-inden-2(3H)-one. ucsb.edu

Further synthetic explorations have produced indenone analogs with substitutions at various positions. A copper-catalyzed intramolecular annulation reaction has been used to create 3-hydroxy-indanones with different substitution patterns on the aromatic ring. acs.org Examples from this work include 3-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one, 5-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one, and 5-chloro-3-hydroxy-2,3-dihydro-1H-inden-1-one. acs.org

Additionally, a class of photoswitchable 2-benzylideneindan-1-one (B1199582) analogs has been developed as potential dual inhibitors for targets related to neurodegenerative diseases. mdpi.comresearchgate.net These compounds feature a 5-methoxy-indan-1-one core functionalized at the 2-position with a substituted benzylidene group. The substitutions on the benzylidene moiety, particularly on the amino group, were varied to investigate their effect on inhibitory activity. mdpi.comresearchgate.net

Below is a table summarizing some of these structural analogs.

| Compound Name | Core Structure | Substitutions | Reference |

| 4-hydroxy-1H-inden-2(3H)-one | Inden-2-one | 4-OH | ucsb.edu |

| 5-(methoxymethoxy)-1H-inden-2(3H)-one | Inden-2-one | 5-OCH₂OCH₃ | ucsb.edu |

| 3-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | Inden-1-one | 3-OH, 6-OCH₃ | acs.org |

| 5-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | Inden-1-one | 3-OH, 5-F | acs.org |

| 5-chloro-3-hydroxy-2,3-dihydro-1H-inden-1-one | Inden-1-one | 3-OH, 5-Cl | acs.org |

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 2-benzylidene-indan-1-one | 5-OCH₃, 2-[4-((diethylamino)methyl)benzylidene] | researchgate.net |

| (E)-2-(4-((dipropylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 2-benzylidene-indan-1-one | 5-OCH₃, 2-[4-((dipropylamino)methyl)benzylidene] | mdpi.com |

| (E)-2-(4-((dibutylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 2-benzylidene-indan-1-one | 5-OCH₃, 2-[4-((dibutylamino)methyl)benzylidene] | mdpi.com |

Indole Derivatives, e.g., 5-Methoxytryptamine (B125070) and 2-(5-methoxy-1H-indol-3-yl)ethanamine

Indole derivatives, particularly tryptamines, represent another important class of analogs. 5-Methoxytryptamine, also known as mexamine, is a key example. foodb.ca Its chemical name is 2-(5-methoxy-1H-indol-3-yl)ethanamine, highlighting its structural components: a methoxy (B1213986) group at the 5-position of an indole ring, with an ethylamine (B1201723) chain at the 3-position. foodb.casolubilityofthings.compharmaffiliates.commatrixscientific.com This compound is classified as a tryptamine (B22526) derivative. foodb.ca

Research on 5-methoxytryptamine and its own derivatives has been conducted to explore their biological activities, particularly at serotonin (B10506) (5-HT) receptors. Studies have examined the effects of substituting the aliphatic amine of the 5-methoxytryptamine scaffold to understand how these changes influence receptor affinity and functional efficacy. nih.gov For instance, various N-substituted derivatives of 5-methoxytryptamine have been evaluated for their agonist properties at 5-HT₄ receptors, revealing that even small modifications can lead to different functional outcomes in various tissues. nih.govnih.gov

In addition to simple N-alkylation, more complex derivatives have been synthesized. Melatonin (N-acetyl-5-methoxytryptamine) is a well-known derivative where the primary amine is acetylated. tandfonline.com Building on this structure, researchers have created new indole hydrazide/hydrazone derivatives by modifying the 5-methoxy and acylamino groups to investigate their antioxidant properties. tandfonline.com Another related analog is 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine, which introduces a methyl group at the 2-position of the indole ring. nih.gov

The table below details these indole derivatives.

| Compound Name | Base Structure | Key Substitutions | Reference |

| 5-Methoxytryptamine | Tryptamine | 5-OCH₃ | foodb.capharmaffiliates.com |

| 2-(5-methoxy-1H-indol-3-yl)ethanamine | Indole | 5-OCH₃, 3-ethylamine | solubilityofthings.commatrixscientific.com |

| Melatonin (N-acetyl-5-methoxytryptamine) | 5-Methoxytryptamine | N-acetyl | tandfonline.com |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine | Tryptamine | 5-OCH₃, 2-CH₃ | nih.gov |

Advanced Applications of 5 Methoxy 1h Inden 2 3h One in Research

Applications in Medicinal Chemistry Research

The 5-methoxy-indanone core is a privileged structure in medicinal chemistry, largely due to the success of donepezil, an indanone-derived drug used for Alzheimer's disease. nih.gov This has spurred extensive research into derivatives of this scaffold for various therapeutic targets.

The 5-methoxy-indanone framework is a crucial building block in organic synthesis for the creation of more complex pharmaceutical intermediates. Its structure allows for various chemical transformations, enabling the synthesis of a wide array of derivatives. A common synthetic strategy is the aldol (B89426) condensation of 5-methoxy-1-indanone (B147253) with substituted benzaldehydes to produce 2-benzylidene-1-indanone (B110557) derivatives. nih.gov

For example, 5-methoxy-2,3-dihydro-1H-inden-1-one is a key starting material for synthesizing novel dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govmdpi.com Through a base-catalyzed condensation with 4-(diethylaminomethyl)benzaldehyde, the intermediate (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one is formed. nih.govresearchgate.net This intermediate is a cornerstone for developing multi-target ligands aimed at treating neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Similarly, this scaffold has been used to create hybrids with other biologically active molecules, such as lipoic acid, to generate compounds with both cholinesterase inhibitory and antioxidant properties. scielo.br

Derivatives of the 5-methoxy-indanone scaffold have been explored for a wide range of biological activities, particularly for their neuroprotective potential. nih.gov The indanone nucleus is considered a promising scaffold for discovering new drugs against neurodegenerative disorders. nih.govresearchgate.net Research has shown that these derivatives can modulate the activity of key enzymes associated with the pathophysiology of neurological conditions, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govontosight.ai Inhibition of these enzymes can lead to an increase in the levels of important neuroprotective brain chemicals like serotonin (B10506) and dopamine. nih.gov

Studies on various substituted indanone derivatives have demonstrated potential anti-Parkinsonian and anti-Alzheimer's effects in animal models. researchgate.netnih.gov Furthermore, certain indanone-piperidine hybrids have shown significant neuroprotective effects in models of ischemia-reperfusion injury, suggesting therapeutic potential in addressing neurological damage caused by stroke. nih.gov The versatility of the indanone scaffold allows for the development of compounds with diverse neuroprotective mechanisms, including the inhibition of β-amyloid aggregation, a key factor in Alzheimer's disease. ontosight.ai

The multifactorial nature of diseases like Alzheimer's has driven the development of multitarget-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. scielo.brnih.gov The 5-methoxy-indanone scaffold has been instrumental in this approach, largely inspired by the structure of donepezil. nih.gov

Researchers have successfully designed and synthesized 5-methoxy-indanone derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two primary targets in Alzheimer's therapy. mdpi.comresearchgate.net A notable example is the compound (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, which has been investigated as a photoisomerizable "on-off" switch. nih.govresearchgate.net The E-isomer of this compound demonstrates potent, low-nanomolar inhibition of AChE and high-nanomolar inhibition of MAO-B. mdpi.com This dual activity is considered a promising strategy for treating the complex pathology of Alzheimer's disease. mdpi.comresearchgate.net Molecular docking studies have helped to rationalize how these molecules bind to their targets, noting that the 5-methoxy group can form crucial hydrogen bonds within the enzyme's active site. nih.gov

| Compound Name | Target 1 | Activity (IC₅₀) | Target 2 | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | Acetylcholinesterase (AChE) | Low nanomolar | Monoamine Oxidase B (MAO-B) | High nanomolar | mdpi.com |

| (E)-N-benzyl(ethyl)amino analog (1h) | Acetylcholinesterase (AChE) | 39 nM | Monoamine Oxidase B (MAO-B) | 355 nM | mdpi.com |

Research into 5-methoxy-indanone derivatives and related compounds suggests potential applications in the treatment of mood disorders. The inhibition of monoamine oxidase (MAO) enzymes by indanone derivatives is a key mechanism, as MAO inhibitors are a well-established class of antidepressants. nih.gov By preventing the breakdown of neurotransmitters like serotonin and dopamine, these compounds can help restore neurochemical balance. nih.gov

Furthermore, a related aminoindane compound, 5-methoxy-2-aminoindane (MEAI), is noted for its interaction with the 5-HT2A serotonin receptor, suggesting potential efficacy in modulating mood and anxiety disorders. lookchem.com While direct research on 5-methoxy-1H-inden-2(3H)-one for mood disorders is limited, the collective findings from its derivatives point toward a promising avenue for developing novel therapeutics in this area.

The indanone scaffold is a platform for developing agents with chemoprotective properties, particularly through antioxidant and anti-inflammatory mechanisms. Chalcones derived from 1-indanone (B140024) have been reported to possess chemoprotective and cytotoxic activities. academicjournals.org

One area of investigation is the inhibition of reactive oxygen species (ROS). A study on 2-benzylidene-1-indanone derivatives found that the presence of a hydroxyl group on the indanone moiety was important for inhibiting ROS production in macrophages. mdpi.com Specifically, a derivative named 6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one showed strong inhibitory activity against ROS production, highlighting the potential of these compounds to act as agents that protect cells from oxidative stress. mdpi.com This antioxidant activity is a key component in preventing cellular damage that can lead to various chronic diseases.

A significant area of advanced research for indanone derivatives is in oncology, specifically as inhibitors of tubulin polymerization. google.com Microtubules are essential for cell division, and their disruption can prevent cancer cells from undergoing mitosis, making tubulin a key target for cancer therapy. google.comnih.gov

Several derivatives based on the 5-methoxy-indanone scaffold have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site of tubulin. nih.govoup.com For instance, a compound known as indanocine (B1236079) was found to potently inhibit tubulin assembly and was selectively cytotoxic to multidrug-resistant cancer cells. oup.com Other studies have designed and synthesized series of 3-arylindanone and 2-benzyl-indanone derivatives that exhibit significant anti-proliferative activity against various cancer cell lines. google.comnih.gov One potent derivative, (R)-9k, was found to be 14-38 times more active against three colon cancer cell lines than the standard chemotherapy drug 5-fluorouracil. nih.gov Another study identified compound 12d, a dihydro-1H-indene derivative, as a potent tubulin polymerization inhibitor with an IC₅₀ value of 3.24 µM. nih.govtandfonline.com These findings establish the 5-methoxy-indanone scaffold as a promising foundation for the development of novel anticancer agents. nih.govresearchgate.net

| Compound | Activity | Target Cancer Cells | Reference |

|---|---|---|---|

| Indanocine | Potently inhibits tubulin polymerization | Multidrug-resistant breast cancer cells | oup.com |

| (R)-9k (3-arylindanone derivative) | 14-38 times more potent than 5-fluorouracil | Colon cancer cell lines | nih.gov |

| Compound 12d (dihydro-1H-indene derivative) | IC₅₀ = 3.24 µM | Various cancer lines (K562, etc.) | nih.gov |

| 2-benzyl-indanone derivatives | Exhibit cytotoxicity with IC₅₀ from 1 µM to 3 µM | Human cancer cell lines | google.com |

Role in Organic Synthesis Methodologies

This compound is a key intermediate in a variety of organic synthesis methodologies, valued for the reactivity of its ketone functional group and the ability of its bicyclic core to serve as a scaffold for constructing more elaborate molecules.

The inherent aromaticity of the indanone core makes it a foundational element for the synthesis of more complex polycyclic aromatic compounds. The indane framework can be chemically modified and expanded to create larger, fused aromatic systems. For instance, synthetic strategies involving indane derivatives can lead to the formation of aza-polycyclic aromatic compounds like benzo[f]quinolones. nih.gov These reactions transform the five-membered ring through a series of steps, ultimately fusing it into a larger, multi-ring aromatic structure. Such methodologies showcase the utility of the indanone skeleton as a precursor for creating structurally diverse and complex aromatic molecules that are of interest in materials science and medicinal chemistry. nih.govresearchgate.net

The reactivity of the carbonyl group at the C-2 position, along with the adjacent active methylene (B1212753) protons at C-1 and C-3, allows this compound to participate in a wide array of chemical transformations. These reactions facilitate the construction of intricate molecular architectures. A notable example is its use in multicomponent reactions to build complex heterocyclic systems. For instance, indanone derivatives are used in the synthesis of indenopyrrol-4(1H)-ones, demonstrating how the core structure can be elaborated into more complex, fused ring systems with potential biological activity. nih.gov The general class of indanones is widely recognized as an important substrate for preparing numerous biologically active compounds.

The structural motif of this compound is found within several natural products, making it a logical and valuable precursor in their total synthesis. A significant example is its application in the synthesis of (±)-Brazilin, a red pigment extracted from brazilwood. In a reported synthesis, a protected variant of the target compound, 5-(methoxymethoxy)-1H-inden-2(3H)-one, is formed through a key regioselective cyclization step catalyzed by rhodium acetate (B1210297). ucsb.edu This intermediate, possessing the correct indanone core, is then further elaborated to construct the complex tetracyclic framework of the natural product. ucsb.edu This application underscores the strategic importance of this compound in providing an essential building block for accessing complex natural architectures.

The indene (B144670) framework, a core component of the title compound, is a known chromophore due to its conjugated system. Derivatives of indanones are utilized in the synthesis of dyes. For example, the reaction of an indene-1,3-dione derivative with pyrene-1-carbaldehyde produces a highly colored blue dye, 2,2′-(2-(pyren-1-ylmethylene)-1H-indene-1,3(2H)-diylidene)dimalononitrile. mdpi.com The extended π-conjugation across the indene and pyrene (B120774) moieties is responsible for the strong absorption of light in the visible spectrum. This demonstrates the potential of the this compound scaffold, with suitable modifications, to serve as a basis for developing novel colorants and functional dyes for various applications. mdpi.commolbase.com

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast majority of approved drugs containing at least one heterocyclic ring. mdpi.com this compound is a valuable precursor for synthesizing substituted heterocyclic compounds. The ketone functional group can be readily converted into an amine via reductive amination, yielding 5-methoxy-2-aminoindane. purdue.edu This amine is a versatile intermediate that can be used to construct a variety of nitrogen-containing heterocycles. Furthermore, the indanone itself can react directly with other reagents to form fused heterocyclic systems, such as the indenopyrrol-4-ones mentioned previously, which are synthesized via reactions involving the indanone carbonyl group. nih.gov

Theoretical and Computational Studies on this compound

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and reactive properties of molecules like this compound and its derivatives. ajchem-a.com These studies provide insights that complement experimental findings and guide the design of new molecules with desired characteristics.

For various indanone derivatives, DFT calculations have been employed to:

Analyze Molecular Geometry: Determine the optimal three-dimensional structure, bond lengths, and bond angles. nih.gov

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized compounds. nih.gov

Investigate Electronic Structure: Analyze the distribution of electrons using tools like Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies) and Molecular Electrostatic Potential (MEP) maps. These analyses help in understanding the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. researchgate.netdergipark.org.trmdpi.com

Elucidate Reaction Mechanisms: Model reaction pathways and transition states to understand how the molecule participates in chemical transformations.

Correlate Structure with Activity: In medicinal chemistry, computational docking studies are used to predict how indanone derivatives bind to biological targets, such as enzymes or receptors. This information, combined with DFT-derived electronic parameters, helps in rationalizing and predicting their biological activity. nih.govnih.govdergipark.org.tr

While studies may not focus exclusively on the parent this compound, the extensive computational research on its derivatives, such as benzylidene-indanones and indenopyrroles, provides a robust framework for understanding its fundamental chemical nature and potential applications. nih.govresearchgate.net

Table of Key Synthetic Intermediates and Products

Table of Compound Names

Molecular Docking Investigations

Molecular docking studies have been instrumental in exploring the therapeutic potential of derivatives of the 5-methoxy-indenone core, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has focused on 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives, which are isomers of the core compound, as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's pathology. mdpi.comnih.govresearchgate.net

In one such study, docking simulations were performed to understand the differential inhibitory activity of E/Z isomers of these derivatives. mdpi.comresearchgate.net The simulations for an N-benzyl(ethyl)amino analog (1h) were conducted using the crystal structure of human AChE (PDB entry 4EY7). nih.gov The results indicated that the E-isomer's geometry allowed for a better three-dimensional overlap with the binding site compared to the Z-isomer. nih.gov This superior fit within the active site gorge of the enzyme helps to rationalize the higher inhibitory potency observed for the E-isomer against AChE. mdpi.comnih.gov These computational models are crucial for structure-based drug design, allowing researchers to predict the binding affinity of potential inhibitors and guide the synthesis of more effective compounds. researchgate.net

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for evaluating a compound's potential as a drug. For derivatives of the 5-methoxy-indenone family, such as 5-methoxy-2-aminoindane (MEAI), detailed PK/PD profiles have been established in animal models. researchgate.netnih.gov

A study on MEAI in rats determined its pharmacokinetic parameters following both intravenous and oral administration. nih.gov The research identified two primary metabolites: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI, which result from N-acetylation and oxidative demethylation processes. researchgate.netnih.gov

Key pharmacokinetic findings for MEAI include:

High Clearance: The compound displayed extensive total clearance (2.8 L/h/kg). researchgate.netnih.gov

Short Half-Life: It exhibited a very short half-life in both plasma and brain, estimated at 0.5-0.7 hours. researchgate.netnih.gov

Low Oral Bioavailability: At a 10 mg/kg dose, the oral bioavailability was low (25%). nih.gov

Non-linear Kinetics: At higher doses (90 mg/kg), non-linear pharmacokinetic behavior was observed, with bioavailability increasing significantly. researchgate.netnih.gov

Pharmacodynamic evaluations showed that MEAI had weak to moderate binding inhibition at the 5-HT2B receptor, with minimal effects on other neurochemical targets. researchgate.netnih.gov This type of modeling is critical for understanding how the compound is absorbed, distributed, metabolized, and excreted, which informs potential therapeutic applications.

Conformational Analysis and Isomerism (E/Z Isomerism)

The conformational analysis of 5-methoxy-indenone derivatives, particularly the study of E/Z isomerism in 2-benzylidene-1-indanone compounds, is a significant area of research. mdpi.comresearchgate.net These isomers often exhibit different biological activities, making their distinct conformations a key factor in their therapeutic potential. nih.govresearchgate.netresearchgate.net

The synthesis of these derivatives through aldol condensation typically yields the thermodynamically stable E-isomer. nih.gov The less stable Z-isomer can often be obtained through photochemical interconversion, for example, by irradiating the E-isomer with UV light. tripod.com The geometry of these isomers is crucial; for instance, the E-isomer of 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one showed potent dual inhibition of AChE and MAO-B, while the Z-isomer was about tenfold less active. mdpi.comresearchgate.net

The structural assignment of the E and Z isomers is definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. nih.gov For example, in the 1H NMR spectrum, the vinyl proton of the E-isomer typically shows a chemical shift around 7.5 ppm due to the deshielding effect of the nearby carbonyl group. nih.gov This detailed conformational analysis allows researchers to correlate specific spatial arrangements with biological function. tripod.com

Spectroscopic and Analytical Research on Derivatives

The structural elucidation and characterization of newly synthesized derivatives of this compound rely heavily on modern spectroscopic techniques. NMR, Mass Spectrometry, and IR spectroscopy provide complementary information to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For derivatives of 5-methoxy-indenone, both ¹H and ¹³C NMR provide definitive information about the molecular structure, including the connectivity of atoms and stereochemistry. mdpi.comnih.govnih.gov For example, in ¹H NMR spectra of 5-methoxy-indanones, the methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet around 3.8-3.9 ppm. mdpi.comnih.govacs.org The protons on the indanone core and any substituents give characteristic signals that allow for unambiguous assignment. nih.govacs.org

| Compound Name | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | Reference |

|---|---|---|---|

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 7.75 (d, 1H), 7.52 (s, 1H, vinyl), 3.92 (s, 3H, OCH₃), 3.69 (s, 2H, CH₂) | 190.4 (C=O), 166.1, 115.5, 109.5 (Aromatic C), 55.0 (OCH₃), 32.0 (CH₂) | nih.gov |

| (Z)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 8.04 (d, 2H), 7.69 (d, 1H), 7.04 (s, 1H, vinyl), 3.86 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂) | 189.0 (C=O), 165.7, 115.5, 108.8 (Aromatic C), 54.9 (OCH₃), 34.7 (CH₂) | nih.gov |

| (E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 9.64 (s, 1H, OH), 9.24 (s, 1H, OH), 7.69 (d, 1H), 7.29 (t, 1H, vinyl), 3.96 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃) | 191.59 (C=O), 164.61, 110.23 (Aromatic C), 55.76 (OCH₃), 32.09 (CH₂) | nih.gov |

| 3-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | 7.61 (d, 1H), 5.31 (dd, 1H, CH-OH), 3.88 (s, 3H, OCH₃), 3.04 (dd, 1H, CH₂), 2.56 (dd, 1H, CH₂) | 201.9 (C=O), 165.8, 108.8 (Aromatic C), 68.3 (CH-OH), 55.8 (OCH₃), 47.4 (CH₂) | acs.org |

Mass Spectrometry (MS) in Derivative Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize 5-methoxy-indenone derivatives, typically showing the protonated molecular ion [M+H]⁺. mdpi.comnih.govnih.gov This data provides unequivocal confirmation of the chemical formula of a synthesized compound. acs.org

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | C₂₂H₂₅NO₂ | 352.2 | 336.2 [M+H⁺] | nih.gov |

| (E)-2-(4-((Benzyl(methyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | C₂₇H₂₇NO₂ | 398.2 | 384.2 [M+H]⁺ | mdpi.com |

| (E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | C₁₇H₁₄O₄ | 283.0965 | 283.0959 | nih.gov |

| 3-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O₃ | 178.0630 [M]⁺ | 178.0624 | acs.org |

Note: The mass for the compound in reference nih.gov appears to have a typo in the source, as the calculated mass for C₂₂H₂₅NO₂ is approximately 351.45, making the [M+H]⁺ ion ~352.45. The reported value is 336.2. A similar discrepancy exists for reference mdpi.com. The data is reported as it appears in the source.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of 5-methoxy-indenone and its derivatives, the most characteristic absorption is the strong carbonyl (C=O) stretching frequency. For the indanone core, this peak typically appears in the range of 1670-1741 cm⁻¹. nih.govsci-hub.se The exact position can be influenced by conjugation; for example, in benzylidene derivatives, conjugation with the exocyclic double bond lowers the C=O stretching frequency. Other notable peaks include those for C-O stretching of the methoxy group and aromatic C-H bonds.

| Compound/Derivative Class | Key IR Peaks (cm⁻¹) | Reference |

|---|---|---|

| (E)-4-(2-(4-((1-oxo-1H-inden-2(3H)-ylidene)methyl)phenoxy)ethoxy)benzaldehyde | 1740, 1677 (C=O), 1601 (C=C) | sci-hub.se |

| 3-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | ~3400 (O-H), 1700 (C=O) | acs.org |

| 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | 1705 (C=O, ketone), 1250 (C-O, methoxy), 3050 (Aromatic C-H) | |

| (E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | ~3400 (O-H), ~1680 (C=O), ~1600 (C=C) | nih.gov |

Elemental Analysis

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental proof of a compound's elemental composition and purity. The process involves combusting a small, precise amount of a substance and quantifying the resulting elemental products. For organic compounds, this typically yields the mass percentages of carbon, hydrogen, and sometimes other elements like nitrogen or sulfur. These experimental percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values is a strong indicator of the successful synthesis and isolation of the target molecule.

For this compound, the molecular formula is C₁₀H₁₀O₂. chemsrc.comnist.gov Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 162.18 g/mol . webqc.orgnih.gov The expected weight percentages for carbon, hydrogen, and oxygen are derived from the total mass of each element in the molecule divided by the total molar mass.

The theoretical values are:

Carbon (C): 74.05%

Hydrogen (H): 6.21%

Oxygen (O): 19.73%

While specific experimental elemental analysis data for this compound is not detailed in the reviewed scientific literature, numerous studies on related indenone and indanone derivatives rely on this method for structural confirmation. researchgate.netsci-hub.seplos.org For instance, in the synthesis of various indenols, elemental analysis was a critical step for characterization. arkat-usa.org In one such study, the analysis of a related compound, 5,6-dimethoxy-2-phenyl-1H-inden-1-ol (C₁₇H₁₆O₃), showed experimentally found values of C = 76.21% and H = 5.90%. arkat-usa.org These results align closely with the calculated theoretical values (C = 76.10%, H = 6.01%), demonstrating the accuracy of the technique and confirming the compound's successful synthesis. arkat-usa.org This standard practice highlights how elemental analysis would be applied to this compound to verify its composition and purity after synthesis.

Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.05 |

| Hydrogen (H) | 6.21 |

| Oxygen (O) | 19.73 |

| Note: Experimental values from published research for this specific compound were not available in the cited sources. The table reflects the calculated theoretical percentages based on the molecular formula C₁₀H₁₀O₂. |

Q & A

Basic: What are the common synthetic routes for 5-methoxy-1H-inden-2(3H)-one, and how are reaction conditions optimized?

The synthesis of this compound and its derivatives often involves multi-step organic reactions. For example, starting from 5-methoxy-2,3-dihydro-1H-inden-1-one, alkylation or carboxylation reactions using bases like tetramethylguanidine (TMG) and reagents such as TMS-EBX can yield functionalized derivatives with high efficiency (e.g., 94% yield for 2-methylallyl derivatives) . Key optimization parameters include:

- Base selection : TMG enhances nucleophilicity for alkylation.

- Temperature control : Reactions are typically conducted at room temperature to avoid side reactions.

- Purification : Column chromatography with solvent systems like pentane:ethyl acetate (7:3) ensures high purity .

Basic: How is this compound structurally characterized in research settings?

Structural elucidation relies on spectroscopic techniques:

- NMR spectroscopy : NMR (400 MHz) identifies aromatic protons (e.g., δ 7.75 ppm for ArH) and methoxy groups (δ 3.90 ppm). NMR confirms carbonyl (δ 197.3 ppm) and ester functionalities .

- HRMS : Validates molecular weight (e.g., [M+Na] at 283.0944 for CHNaO) .

- IR spectroscopy : Peaks at 1706 cm (C=O stretch) and 1261 cm (C-O methoxy) confirm functional groups .

Advanced: What reaction mechanisms explain the diastereoselectivity observed in indene-derived heterocycles?

Diastereoselective syntheses, such as forming indeno-furo-pyrido-pyrimidines, involve:

- Keto-enol tautomerism : Stabilization of intermediates via intramolecular hydrogen bonding.

- Steric effects : Bulky substituents (e.g., 2-hydroxy-2-(3-oxobut-1-en-2-yl) groups) direct stereochemistry by hindering certain transition states.

- Acid catalysis : Acetic acid promotes cyclization and stabilizes charged intermediates, enhancing selectivity (e.g., 75% yield for trione derivatives) .

Advanced: How should researchers address contradictions in reported reaction yields or spectral data?

Discrepancies, such as varying yields (77% vs. 94% for similar reactions), arise from:

- Catalyst loading : Excess TMG may improve alkylation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) can stabilize intermediates differently.

- Purification methods : Gradient elution in chromatography resolves co-eluting byproducts. Researchers should replicate conditions meticulously and report deviations transparently .

Advanced: What methodologies assess the biological activity of this compound derivatives?